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2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

Catalog No.
S811162
CAS No.
1220031-11-7
M.F
C17H26ClNO2
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hy...

CAS Number

1220031-11-7

Product Name

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

IUPAC Name

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C17H25NO2.ClH/c1-3-6-14-8-9-16(17(13-14)19-2)20-12-10-15-7-4-5-11-18-15;/h3,8-9,13,15,18H,1,4-7,10-12H2,2H3;1H

InChI Key

UDZAMDXOGFQSOQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2CCCCN2.Cl

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2CCCCN2.Cl

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is an organic compound characterized by its molecular formula C17H26ClNO2C_{17}H_{26}ClNO_2 and a molecular weight of 311.8 g/mol. This compound features a piperidine ring with an allyl-2-methoxyphenoxy substituent, contributing to its structural complexity and potential biological activities. As a hydrochloride salt, it exhibits enhanced solubility in water, making it suitable for various scientific applications.

The chemical reactivity of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the synthesis of derivatives that may exhibit modified biological activities.
  • Electrophilic Additions: The allyl group can undergo electrophilic additions, facilitating the formation of new compounds that may enhance therapeutic properties.
  • Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using lithium aluminum hydride, resulting in various functionalized derivatives.

Research indicates that 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride possesses potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. Preliminary studies suggest that it may modulate neurotransmitter activity and influence signal transduction pathways, which could be relevant for neurological disorders.

The synthesis of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves several steps:

  • Formation of Intermediate: The reaction begins with the coupling of 4-allyl-2-methoxyphenol with epichlorohydrin to create an intermediate compound.
  • Piperidine Reaction: This intermediate is then reacted with piperidine to yield the final product.
  • Purification: The resulting compound is usually purified to achieve a purity level of around 95%.

This compound has diverse applications in scientific research:

  • Medicinal Chemistry: It is investigated for potential therapeutic uses, particularly in developing treatments for neurological disorders.
  • Material Science: The unique chemical properties allow it to be used in creating new materials and chemical processes.
  • Biological Assays: Its solubility makes it suitable for various biological assays to study its effects on living systems.

Studies on the interactions of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride with biological macromolecules are ongoing. These studies focus on how the compound interacts with enzymes and receptors, potentially influencing their activity and leading to observable biological effects. Understanding these interactions could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-Allyl-2-methoxyphenolSimple phenolic structureKnown for its antioxidant properties
3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidineSimilar piperidine frameworkDifferent position of the allyl group affects reactivity
4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochlorideAltered substitution on piperidine ringPotential differences in pharmacological profiles
Aryloxyethylamine derivativesRelated aromatic structuresNoted for neuroprotective effects against cell death

The uniqueness of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Ongoing research aims to uncover more about its therapeutic applications and broaden its utility across various scientific fields.

Dates

Last modified: 08-16-2023

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